

An In-depth Technical Guide to 2-Amino-5-bromopyrazine (formerly JC168)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic applications of 2-Amino-5-bromopyrazine, a key intermediate in the development of novel therapeutics and other bioactive compounds. The identifier "**JC168**" has been traced to a product code for this compound.

Chemical Structure and Identification

2-Amino-5-bromopyrazine is a halogenated heterocyclic amine. Its structure is characterized by a pyrazine ring substituted with an amino group and a bromine atom.

Identifier	Value
IUPAC Name	5-bromopyrazin-2-amine
CAS Number	59489-71-3
Molecular Formula	C4H4BrN3
SMILES	Nc1cnc(Br)cn1
InChI Key	KRRTXVSBTPCDOS-UHFFFAOYSA-N

Physicochemical Properties



A summary of the key physical and chemical properties of 2-Amino-5-bromopyrazine is provided below.

Property	Value	Source
Molecular Weight	174.00 g/mol	[1]
Appearance	Pale yellow to yellow or brown solid/powder	[2]
Melting Point	113-117 °C	[1]
Boiling Point	274.2 °C at 760 mmHg	[3]
Solubility	Soluble in methanol, ethanol, isopropanol, and N,N-dimethylformamide (DMF). Solubility increases with temperature.	[4]
Purity	Typically ≥97%	

Biological Significance and Applications

2-Amino-5-bromopyrazine is a versatile building block in medicinal chemistry and agrochemical synthesis.[2] Its primary significance lies in its role as a key intermediate for the synthesis of more complex molecules with a range of biological activities. The bromine atom provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse molecular fragments.[5]

While 2-Amino-5-bromopyrazine itself is not known to have significant direct biological activity, it is a crucial component in the synthesis of compounds targeting a variety of biological pathways. It is frequently utilized in the development of anti-cancer and anti-inflammatory agents.[2][5]

Experimental Protocols Synthesis of 2-Amino-5-bromopyrazine

Method 1: Bromination of 2-Aminopyrazine with N-Bromosuccinimide (NBS)



This method provides a straightforward approach to the synthesis of 2-Amino-5-bromopyrazine.

2-Aminopyrazine

Materials:

- N-Bromosuccinimide (NBS)
- Acetonitrile
- Procedure:
 - Dissolve 2-aminopyrimidine in acetonitrile in a reaction vessel.
 - Cool the solution in an ice bath.
 - Add N-bromosuccinimide to the cooled solution.
 - Stir the reaction mixture in the dark at room temperature overnight.
 - Remove the solvent under reduced pressure.
 - Wash the residue with water.
 - Filter the solid product and dry it under a vacuum to yield 2-Amino-5-bromopyrazine.

Method 2: Bromination of 2-Aminopyridine with Phenyltrimethylammonium Tribromide

This protocol offers an alternative route with good yield and mild reaction conditions.

- Materials:
 - 2-Aminopyridine
 - Phenyltrimethylammonium tribromide
 - Chloroform
 - Saturated sodium chloride solution



- Anhydrous sodium sulfate
- Benzene
- Procedure:
 - In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, combine 2-aminopyridine, phenyltrimethylammonium tribromide, and chloroform.
 - Stir the mixture at 25-30°C for 2 hours.
 - Wash the reaction mixture with a saturated sodium chloride solution.
 - Separate the organic layer and wash it with water.
 - Dry the organic phase with anhydrous sodium sulfate and filter.
 - Remove the chloroform by rotary evaporation to obtain an oil.
 - Cool the oil in an ice-water bath and add water to precipitate the solid crude product.
 - Recrystallize the crude product from benzene, filter, and dry to obtain the final product.[6]
 [7]

Suzuki-Miyaura Cross-Coupling Reaction using 2-Amino-5-bromopyrazine

This protocol details a general procedure for the palladium-catalyzed cross-coupling of 2-Amino-5-bromopyrazine with an arylboronic acid.

- Materials:
 - 2-Amino-5-bromopyrazine
 - Arylboronic acid
 - Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
 - Base (e.g., Potassium carbonate)



- Solvent system (e.g., 1,4-dioxane/water)
- Procedure:
 - In a reaction flask, combine 2-Amino-5-bromopyrazine, the arylboronic acid, and the base.
 - · Add the palladium catalyst.
 - Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
 - Add the degassed solvent system.
 - Stir the reaction mixture at 80-90 °C under the inert atmosphere.
 - Monitor the reaction progress using TLC or LC-MS.
 - Upon completion, cool the reaction mixture to room temperature.
 - Proceed with standard workup and purification procedures to isolate the coupled product.

Visualizations Synthetic Workflow for 2-Amino-5-bromopyrazine

The following diagram illustrates a typical workflow for the synthesis and purification of 2-Amino-5-bromopyrazine.



Start: 2-Aminopyrazine Bromination (e.g., with NBS in Acetonitrile) Reaction Workup: - Solvent Removal - Water Wash Purification: - Filtration - Drying

Click to download full resolution via product page

End: Pure 2-Amino-5-bromopyrazine

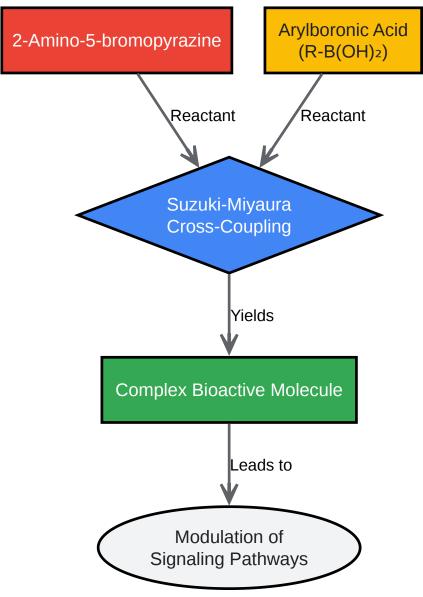
Caption: A generalized workflow for the synthesis of 2-Amino-5-bromopyrazine.

Role as a Key Intermediate in Drug Discovery

This diagram illustrates the role of 2-Amino-5-bromopyrazine as a building block in the synthesis of biologically active molecules via cross-coupling reactions.



2-Amino-5-bromopyrazine in Bioactive Molecule Synthesis



Click to download full resolution via product page

Caption: Role of 2-Amino-5-bromopyrazine in synthesizing bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. 2-氨基-5-溴吡嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Amino-5-bromopyrimidine synthesis chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 59489-71-3|2-Amino-5-bromopyrazine|BLD Pharm [bldpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Preparation method of 2-amino-5-bromopyridine Eureka | Patsnap [eureka.patsnap.com]
- 7. CN109748864A A kind of preparation method of 2- amino -5- bromopyridine Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-5-bromopyrazine (formerly JC168)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587691#jc168-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com